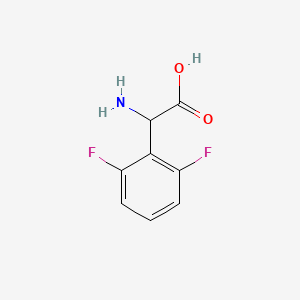

2-Amino-2-(2,6-difluorophenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

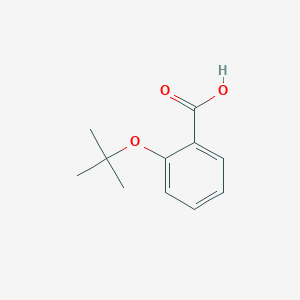

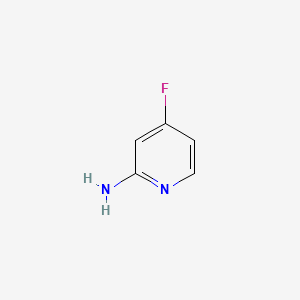

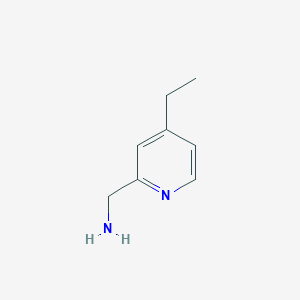

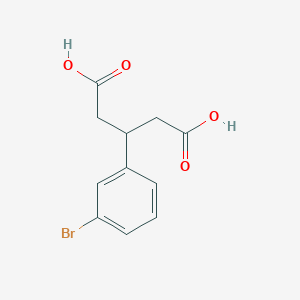

2-Amino-2-(2,6-difluorophenyl)acetic acid is a compound that falls within the category of amino acids, which are fundamental building blocks of proteins. Amino acids are typically characterized by the presence of both an amine (-NH2) and a carboxyl (-COOH) functional group. The specific structure of 2-Amino-2-(2,6-difluorophenyl)acetic acid suggests that it has a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, and an acetic acid moiety attached to the same carbon as the amino group, which is a deviation from the common alpha-amino acids found in proteins .

Synthesis Analysis

While the provided data does not include a direct synthesis route for 2-Amino-2-(2,6-difluorophenyl)acetic acid, it does mention a related synthesis method for 2-arylbenzothiazoles using acetic acid–promoted condensation under microwave irradiation . This suggests that acetic acid can act as a catalyst in the synthesis of aromatic compounds, which could potentially be applied to the synthesis of 2-Amino-2-(2,6-difluorophenyl)acetic acid by adapting the method to the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

The amino group in 2-Amino-2-(2,6-difluorophenyl)acetic acid would be expected to participate in typical amino acid reactions, such as forming peptide bonds through condensation reactions. The fluorinated aromatic ring could engage in electrophilic substitution reactions, although the presence of strong electron-withdrawing groups like fluorine would make the ring less reactive towards such processes. The acetic acid moiety could be involved in esterification or amidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-(2,6-difluorophenyl)acetic acid would likely include a solid state at room temperature, with a melting point and solubility influenced by the presence of both polar and nonpolar regions in the molecule. The fluorine atoms would increase the acidity of the compound compared to non-fluorinated analogs. The compound's solubility in water and organic solvents would be determined by the balance between the hydrophilic (amino and carboxyl groups) and hydrophobic (fluorinated aromatic ring) parts of the molecule. The amino acid analysis method described could potentially be used to quantify this compound after appropriate method development and validation .

科学的研究の応用

Conformational Studies

Research has explored the conformational behavior of phenoxyacetic acid derivatives, including 2-Amino-2-(2,6-difluorophenyl)acetic acid, in various adducts compared to their free form. Using single-crystal X-ray diffraction techniques, the conformations of these molecules have been analyzed, revealing insights into their structural behaviors and interactions in different chemical environments (Lynch et al., 2003).

Chemical Synthesis and Activity

In medicinal chemistry, the substitution of a carboxylic acid functionality with a difluorophenolic group on aldose reductase inhibitors (ARIs) has been studied. This research aims to develop new compounds for managing diabetic complications, showcasing the potential of 2,6-difluorophenol derivatives in creating effective ARIs with antioxidant activity (Alexiou & Demopoulos, 2010).

Investigation of Molecular Structures

The synthesis and X-ray structural analysis of polyfluorinated diazafluorenes, involving reactions with 2-amino-2-(2,6-difluorophenyl)acetic acid derivatives, have been documented. These studies provide valuable information on the molecular geometries and potential applications of these fluorinated compounds in various fields, including materials science and catalysis (Karpov et al., 2006).

Antimicrobial Applications

The synthesis and characterization of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been conducted, revealing insights into the molecular structures and potential antimicrobial applications of these compounds (Baul et al., 2002).

Safety And Hazards

“2-Amino-2-(2,6-difluorophenyl)acetic acid” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

2-amino-2-(2,6-difluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFQFMHLBQOCLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594420 |

Source

|

| Record name | Amino(2,6-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(2,6-difluorophenyl)acetic acid | |

CAS RN |

244187-05-1 |

Source

|

| Record name | Amino(2,6-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(2,6-difluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)